molecular formula C17H20INO5 B6205476 ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2694728-85-1

ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No. B6205476
CAS RN: 2694728-85-1
M. Wt: 445.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, also known as EI3NPOC, is a synthetic compound that has been used for a variety of scientific applications. It is a member of the oxabicyclo[2.2.2]octane family of compounds, which are characterized by their four-ring structure and their ability to form stable complexes with other molecules. EI3NPOC has been studied extensively in recent years due to its unique properties, as well as its potential applications in the fields of synthetic chemistry and drug research.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This ability allows ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate to form complexes with other molecules, which can then be used in various reactions. Additionally, ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has been shown to be an effective catalyst in the synthesis of peptides, as well as in the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate are not yet fully understood. However, the compound has been shown to have some antifungal activity, as well as some antibacterial activity. Additionally, it has been shown to have some anti-inflammatory activity, as well as some anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate in laboratory experiments is its low cost and availability. Additionally, the compound is relatively easy to synthesize, making it an attractive option for researchers. However, ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is not without its limitations. The compound is highly reactive and can easily form complexes with other molecules, which can make it difficult to control in some experiments. Additionally, the compound is unstable and can quickly break down in the presence of light or heat.

Future Directions

The potential applications of ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate are vast and there are many possible future directions for research. One possible direction is to further investigate the compound’s mechanism of action and its potential therapeutic applications. Additionally, further research could focus on the development of novel methods for synthesizing the compound and its derivatives. Finally, further research could focus on the development of new and improved methods for using ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate in laboratory experiments.

Synthesis Methods

Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be synthesized using a number of different methods. The most common method involves the reaction of ethyl iodide with 3-nitrophenyl acetic acid in the presence of a base, such as potassium carbonate. This reaction produces a nitrophenyl ester, which can then be converted into ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate by treatment with sodium iodide. Other methods of synthesis include the reaction of ethyl iodide with 3-nitrophenyl acetaldehyde, as well as the reaction of ethyl iodide with 3-nitrophenyl acetonitrile.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including the synthesis of novel heterocyclic compounds. It has also been used as a catalyst in the synthesis of peptides, as well as in the synthesis of polymers. Additionally, ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has been used in the synthesis of a variety of drugs, including antifungal agents and antibiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves the reaction of starting materials through a series of steps to form the final product. The key steps in the synthesis pathway include the preparation of the bicyclic ring system, introduction of the nitro group, and the final esterification reaction.", "Starting Materials": [ "Ethyl acetoacetate", "3-nitrobenzaldehyde", "Iodomethane", "Sodium ethoxide", "Acetic acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Preparation of the bicyclic ring system", "Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium enolate.", "The sodium enolate is then reacted with iodomethane to form ethyl 2-iodomethyl-3-oxobutanoate.", "The resulting product is then treated with sodium bicarbonate and acetic acid to form the bicyclic ring system.", "Step 2: Introduction of the nitro group", "3-nitrobenzaldehyde is reacted with the bicyclic ring system in the presence of acetic acid to form ethyl 1-(3-nitrophenyl)-3-oxabicyclo[2.2.2]octane-4-carboxylate.", "Step 3: Final esterification reaction", "The final product is obtained by reacting ethyl 1-(3-nitrophenyl)-3-oxabicyclo[2.2.2]octane-4-carboxylate with iodomethane in the presence of potassium carbonate and acetonitrile to form ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate." ] }

CAS RN

2694728-85-1

Molecular Formula

C17H20INO5

Molecular Weight

445.2

Purity

95

Origin of Product

United States

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